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Compound of Interest

Compound Name: Hydroxyacetone

Cat. No.: B041140

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetone, also known as acetol, is the simplest a-hydroxyketone, bearing the chemical
formula CsHeOa. It is structurally characterized by a primary alcohol group attached to an
acetone framework. This technical guide offers a detailed examination of the chemical structure
and bonding of hydroxyacetone, encompassing its molecular geometry, spectroscopic
characteristics, and the experimental and computational methodologies employed for their
elucidation.

Molecular Identification and Structure

A thorough understanding of a molecule's properties begins with its fundamental identifiers and
structural representations.
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Identifier Value

IUPAC Name 1-hydroxypropan-2-one

Molecular Formula C3HeO2

Molecular Weight 74.08 g/mol

SMILES CC(=0)CcO

InChl INChl=1S/C3H602/c1-3(5)2-4/h4H,2H2,1H3
InChlKey XLSMFKSTNGKWQX-UHFFFAOYSA-N
CAS Number 116-09-6

Molecular Geometry

The three-dimensional arrangement of atoms in hydroxyacetone has been elucidated through
a combination of experimental techniques, including microwave spectroscopy and gas-phase
electron diffraction, alongside computational chemistry. The most stable conformation of
hydroxyacetone features a planar structure stabilized by an intramolecular hydrogen bond
between the hydroxyl hydrogen and the carbonyl oxygen.

The following table summarizes the key bond lengths and angles for the most stable conformer
of hydroxyacetone, as determined by computational studies.
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Bond Bond Length Angle Angle () Dihedral Angle ()
(A) Angle

Cl-C2 151 02-C2-C1 121.2 02-C2-C1-H1 180.0

C2=02 1.22 C3-C2-C1 117.8 01-C1-C2-C3 0.0

C2-C3 1.52 01-C1-H1 109.5 H4-C3-C2-02 60.0

C1-01 1.42 C2-C1-H2 109.5 H5-C3-C2-02 -60.0

Cil-H1 1.09 H1-C1-H2 109.5 H6-C3-C2-O2 180.0

C1-H2 1.09 C2-C3-H4 109.5

C3-H4 1.09 H4-C3-H5 109.5

C3-H5 1.09 H5-C3-H6 109.5

0O1-H3 0.97 C1-01-H3 108.0

Note: These values are representative and may exhibit slight variations depending on the
specific computational method and basis set employed.

Conformational Analysis

Hydroxyacetone can adopt several conformations arising from rotation about the C1-C2 and
C1-01 single bonds. Computational analyses have identified four stable conformers. The
relative energies of these conformers dictate their population distribution at a given
temperature. The most stable conformer is notably stabilized by the presence of an
intramolecular hydrogen bond.
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Figure 1. Conformational landscape of hydroxyacetone.
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Spectroscopic Properties and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the intricate details of molecular
structure and bonding.

Infrared (IR) Spectroscopy

The infrared spectrum of hydroxyacetone displays characteristic absorption bands that
correspond to the vibrational modes of its constituent functional groups.

Vibrational Mode Frequency (cm~1) Intensity

O-H stretch (intramolecularly

H-bonded) ~3400 Strong, Broad
C-H stretch (sp?) 2900-3000 Medium

C=0 stretch (ketone) ~1715 Strong

C-0 stretch (alcohol) ~1050 Strong

O-H bend ~1420 Medium

C-H bend 1350-1470 Medium

The broad nature of the O-H stretching band is a clear indication of hydrogen bonding, while
the position of the C=0 stretching frequency is characteristic of a ketone functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide valuable insights into the chemical environments of the
hydrogen and carbon atoms within the molecule.

IH NMR (Proton NMR)
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Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
-CHs (C3) ~2.2 Singlet
-CH2- (C1) ~4.3 Singlet
-OH (01) Variable (typically 2-5)  Singlet (broad)

The lack of splitting for the methyl and methylene proton signals indicates the absence of
adjacent, non-equivalent protons. The chemical shift of the hydroxyl proton is variable and is
influenced by factors such as concentration and the solvent used.

13C NMR (Carbon NMR)

Carbon Chemical Shift (8, ppm)
C=0 (C2) ~205

-CH20H (C1) ~75

-CHs (C3) ~26

The downfield chemical shift observed for C2 is characteristic of a carbonyl carbon within a
ketone.

Experimental Protocols

The determination of the chemical structure and bonding of hydroxyacetone is accomplished
through a variety of experimental techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To acquire the infrared spectrum of liquid hydroxyacetone for the identification of its
functional groups.

Methodology:
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Instrument Preparation: Verify that the FTIR spectrometer is powered on and has reached a
stable operating temperature. Purge the sample compartment with a stream of dry nitrogen
or air to minimize spectral interference from atmospheric water vapor and carbon dioxide.

Background Spectrum: Acquire a background spectrum using the empty sample holder (e.g.,
a clean salt plate or an empty ATR crystal). This spectrum will be subsequently subtracted
from the sample spectrum.

Sample Preparation: For a liquid sample such as hydroxyacetone, a small droplet can be
placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, when
using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is applied directly
to the ATR crystal surface.

Sample Spectrum: The prepared sample is placed within the spectrometer's sample
compartment, and the spectrum is acquired. To enhance the signal-to-noise ratio, multiple
scans are typically co-added.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum. The resultant spectrum is then analyzed to identify the
characteristic absorption bands.
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Prepare FTIR Spectrometer Dissolve Sample in Deuterated Solvent

; ;
Record Background Spectrum Place Sample in NMR Spectrometer
; ;
Prepare Liquid Sample Lock and Shim

; ;

Acquire Sample Spectrum Acquire 1H and 13C FID
; ;

Process and Analyze Data Fourier Transform and Process Data

Grow Single Crystal

i

Mount Crystal on Goniometer

i

Collect X-ray Diffraction Data

i

Solve the Structure (Electron Density Map)

i

Refine the Atomic Model

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Bonding of Hydroxyacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041140#hydroxyacetone-chemical-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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